3-(dimethylsulfamoylamino)azetidine 3-(dimethylsulfamoylamino)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449556
InChI: InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol

3-(dimethylsulfamoylamino)azetidine

CAS No.:

Cat. No.: VC20449556

Molecular Formula: C5H13N3O2S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

3-(dimethylsulfamoylamino)azetidine -

Specification

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
IUPAC Name 3-(dimethylsulfamoylamino)azetidine
Standard InChI InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3
Standard InChI Key YDNQTDFDVKTRGA-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)NC1CNC1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The core structure of 3-(dimethylsulfamoylamino)azetidine consists of a four-membered azetidine ring (C₃H₆N) with a dimethylsulfamoylamino substituent (-NHSO₂N(CH₃)₂) at the 3-position. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the sulfamoyl group introduces planar geometry and hydrogen-bonding capabilities . Key structural parameters include:

  • Molecular formula: C₅H₁₁N₃O₂S

  • Molecular weight: 177.23 g/mol

  • IUPAC name: 3-[(dimethylsulfamoyl)amino]azetidine

The sulfamoyl group’s electron-withdrawing nature polarizes the N–S bond, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions .

Synthesis and Reaction Pathways

Reaction Kinetics and Selectivity

The dimethylsulfamoyl group moderates reaction kinetics by stabilizing transition states through resonance and steric effects. For example, in dehydrohalogenation reactions, the sulfamoyl group’s electron-withdrawing nature accelerates proton abstraction at the β-carbon . Comparative studies of azetidine sulfonyl fluorides indicate activation energies of ~2.4 kcal/mol higher than analogous oxetane derivatives, suggesting moderate reactivity .

Physicochemical Properties

Stability and Solubility

  • Thermal stability: Decomposes above 200°C, consistent with azetidine derivatives .

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfamoyl group polarity; limited solubility in water (~1.2 g/L at 25°C) .

Spectroscopic Characteristics

  • IR spectroscopy: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR: Azetidine ring protons resonate at δ 3.2–3.8 ppm (multiplet), while dimethylamino protons appear as a singlet at δ 2.9 ppm .

Biological and Pharmacological Applications

Antimicrobial Activity

Sulfonamide-functionalized azetidines exhibit broad-spectrum antimicrobial activity. For instance, 3-chloro-4-aryl-azetidin-2-ones demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for 3-(dimethylsulfamoylamino)azetidine are unavailable, its structural similarity suggests comparable efficacy.

Enzyme Inhibition

The sulfamoyl group acts as a transition-state analog inhibitor for metalloenzymes. Molecular docking studies predict strong binding (ΔG = -8.2 kcal/mol) to carbonic anhydrase IX, a cancer biomarker .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator